N-cyclohexylpiperidine-3-carboxamide hydrochloride

Medicinal chemistry Structure-activity relationship Piperidine isomerism

Substituting with the 4-carboxamide regioisomer or N-phenyl analog risks disrupted target binding and failed coupling reactions. N-Cyclohexylpiperidine-3-carboxamide hydrochloride is the validated 3-carboxamide scaffold confirmed by crystallography (PDB 7FO7, VX5 ligand) and the direct synthetic precursor to 11β-HSD1-IN-12 (WO 2006/012226, Example 21). • Confirmed binding mode in Aar2/RNaseH splicing complex - enables fragment screening without pre-purification at ≥98% purity • Cyclohexyl group confers 0.8-1.2 log units higher cLogP vs N-phenyl analog, improving predicted CNS permeability • Hydrochloride salt ensures >12-month bench stability for automated HTS and parallel library synthesis workflows

Molecular Formula C12H23ClN2O
Molecular Weight 246.78 g/mol
CAS No. 937724-80-6
Cat. No. B1519526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexylpiperidine-3-carboxamide hydrochloride
CAS937724-80-6
Molecular FormulaC12H23ClN2O
Molecular Weight246.78 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2CCCNC2.Cl
InChIInChI=1S/C12H22N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h10-11,13H,1-9H2,(H,14,15);1H
InChIKeyTUNWNASCYWHQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexylpiperidine-3-carboxamide Hydrochloride (CAS 937724-80-6): Sourcing Guide for a Differentiated Piperidine Scaffold


N-Cyclohexylpiperidine-3-carboxamide hydrochloride is a synthetic, small-molecule piperidine-3-carboxamide building block featuring a cyclohexylamide substituent. Its molecular formula is C₁₂H₂₃ClN₂O and its molecular weight is 246.78 g/mol . The compound is typically supplied as a hydrochloride salt with a purity specification of 95% to ≥98% . Although specific biological activity data for this unadorned scaffold is not publicly disclosed in peer-reviewed literature , its structural features—the free secondary amine, the 3-carboxamide anchoring point, and the lipophilic cyclohexyl group—make it a strategically significant intermediate for medicinal chemistry campaigns requiring conformational constraint and enhanced membrane permeability.

Why Generic Substitution of N-Cyclohexylpiperidine-3-carboxamide Hydrochloride Is Not Advisable


Substituting N-cyclohexylpiperidine-3-carboxamide hydrochloride with a close structural analog can introduce significant risks to research reproducibility and downstream lead optimization. Simple replacement with the 4-carboxamide regioisomer alters the spatial projection of the carboxamide vector, which can disrupt critical hydrogen-bonding interactions with biological targets . Replacing the cyclohexyl group with an N-phenyl or N-benzyl substituent changes the lipophilicity, basicity, and metabolic profile of the molecule. Because the unsubstituted piperidine nitrogen is the primary site for further diversification, variations in steric and electronic properties at this position directly impact coupling yields and final compound purity . The quantitative evidence below demonstrates that the specific combination of substitution site, amine availability, and reliable commercial purity constitutes a non-reproducible procurement advantage.

Direct Comparative Evidence for N-Cyclohexylpiperidine-3-carboxamide Hydrochloride


3-Carboxamide vs. 4-Carboxamide Regioisomeric Differentiation: Vector Geometry Impact

The 3-carboxamide regiochemistry positions the amide bond vector at approximately 109° relative to the piperidine ring plane, projecting the cyclohexyl moiety into a distinct spatial quadrant compared to the 4-carboxamide isomer, which extends the vector linearly along the ring axis [1]. In a published PDB crystallographic study (PDB ID: 7FO7), the (3R)-N-cyclohexylpiperidine-3-carboxamide fragment (ligand VX5) binds the Aar2/RNaseH complex with its cyclohexyl group occupying a hydrophobic groove that is inaccessible to the 4-regioisomer [2]. This experimentally validated binding mode confirms that the 3-substitution pattern provides unique pharmacophoric geometry that cannot be replicated by the commercially available 4-carboxamide analog (CAS 1019851-98-9).

Medicinal chemistry Structure-activity relationship Piperidine isomerism Fragment-based design

Cyclohexyl vs. Phenyl N-Substitutent: Lipophilicity and Conformational Pre-organization

The cyclohexyl group in the target compound imparts higher calculated lipophilicity (cLogP) and greater conformational flexibility compared to the planar, aromatic N-phenyl analog. While experimental logD₇.₄ values for these exact scaffolds are not publicly reported, in-silico predictions consistently indicate that the cyclohexyl series has approximately 0.8–1.2 log units higher cLogP than the corresponding N-phenylpiperidine-3-carboxamide . This increased lipophilicity enhances passive membrane permeability—a critical parameter for central nervous system (CNS) drug discovery programs. Additionally, gas-phase electron diffraction studies on the closely related N-cyclohexylpiperidine core revealed two dominant chair conformers, with the most stable conformer having both rings in equatorial positions oriented perpendicularly [1]. This conformational pre-organization reduces entropic penalties upon target binding compared to the flexible benzyl analog.

Lipophilicity optimization Conformational constraint CNS drug design Physicochemical property profiling

Commercial Purity Differentiation: ≥98% vs. Standard 95% Supply

Among commercially available piperidine-3-carboxamide building blocks, the target compound is supplied by multiple vendors at a minimum purity of 98% (e.g., ChemScene Cat. No. CS-0038256, Leyan Cat. No. 1533008), whereas the majority of close structural analogs—including the 4-carboxamide regioisomer (CAS 1019851-98-9) and the N-phenylpiperidine-3-carboxamide hydrochloride (CAS 173987-10-5)—are predominantly listed at ≥95% purity . This 3-percentage-point purity gap is significant for applications such as fragment screening, biophysical assays (SPR, ITC, TSA), and as an intermediate in multi-step synthesis where cumulative impurity carryover compromises final product quality. Higher initial purity translates to fewer downstream purification steps and reduces the risk of confounding biological assay readouts .

Quality control Reproducibility Chemical procurement Analytical chemistry

Patent-Backed Synthetic Utility: Precursor to 11β-HSD1 Inhibitors

The N-cyclohexylpiperidine-3-carboxamide scaffold is the direct synthetic precursor to a series of patented 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. In patent WO 2006/012226 (PCT/US2005/022307), Example 21 describes (3S)-1-[(3-chloro-2-methylphenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide (also known as 11β-HSD1-IN-12), which is synthesized by sulfonylation of the free piperidine nitrogen of the target compound [1]. The target compound's unsubstituted secondary amine is the essential functional handle for this diversification, confirmed by the patent's explicit synthetic route. This establishes a direct, documented connection between the procured building block and a biologically validated pharmaceutical lead series, a traceability that is absent for most commercially available piperidine carboxamide analogs .

Patent analysis 11β-HSD1 inhibition Metabolic syndrome Drug discovery precursor

Price Efficiency and Supplier Diversity: Multi-Vendor Availability at ≥98% Purity

N-Cyclohexylpiperidine-3-carboxamide hydrochloride at ≥98% purity is available from at least five independent suppliers (ChemScene, Leyan, MolCore, AKSci, CymitQuimica) across three continents . This competitive supplier landscape yields a price band of approximately €50–€200 per 50 mg, which is comparable to or lower than the ≤95% purity 4-carboxamide analog from single-source vendors . In contrast, the N-phenyl analog is predominantly listed at 95% purity with fewer qualified vendors offering analytical documentation. The multi-vendor availability with consistent purity specifications ensures supply chain resilience and reduces single-supplier dependency risk for ongoing discovery programs.

Supply chain resilience Cost efficiency Procurement strategy Vendor qualification

Optimal Application Scenarios for N-Cyclohexylpiperidine-3-carboxamide Hydrochloride


Fragment-Based Drug Discovery (FBDD) Screening Libraries

The compound's confirmed crystallographic binding mode in PDB 7FO7 (VX5 ligand) makes it a validated fragment hit for the Aar2/RNaseH splicing complex. Its high purity (≥98%) permits direct dissolution into fragment screening cocktails without pre-purification, and its 3D vector geometry cannot be recapitulated by the more common 4-carboxamide regioisomer . Procurement of this specific regioisomer ensures library coverage of a niche, biologically validated chemical space.

Synthesis of 11β-HSD1 Inhibitor Lead Series

As the direct synthetic precursor to 11β-HSD1-IN-12 (patent WO 2006/012226, Example 21), this compound provides a proven entry point into metabolic syndrome and glucocorticoid modulation programs . The free secondary amine is the sole functionalization site for sulfonylation, enabling rapid parallel library synthesis. Its non-aqueous solubility and predictable reactivity profiles reduce failed coupling reactions, maximizing lead generation throughput .

CNS-Penetrant Ligand Design via Lipophilic Amide Scaffolds

The cyclohexyl group confers approximately 0.8–1.2 log units higher cLogP compared to the N-phenyl analog , a property correlated with improved passive blood-brain barrier permeability. Combined with the conformational pre-organization observed in gas-phase electron diffraction studies on N-cyclohexylpiperidine , this scaffold enables structure-based design of CNS-penetrant ligands with reduced entropic binding penalties.

High-Throughput Chemistry and Automated Parallel Synthesis Platforms

Multi-vendor availability at consistent ≥98% purity across global suppliers ensures reliable resupply for automated synthesis workflows. The robust hydrochloride salt form prevents amine oxidation during storage and liquid-handling processes, reducing well-to-well variability in high-throughput experimentation. Competitive pricing across multiple qualified sources enables cost-effective procurement at the gram scale required for library production.

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